2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C12H15ClN2OS and its molecular weight is 270.78 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol is 270.0593620 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thieno[2,3-d]pyrimidine , a class of compounds known for their diverse biological activities, including antimicrobial and anticancer effects . .
Mode of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit antimicrobial activity and anticancer activity
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been found to have antimicrobial and anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
As a derivative of thieno[2,3-d]pyrimidine, it may share some of the biological activities associated with this class of compounds, such as antimicrobial and anticancer effects . .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have inhibitory potential towards ATR kinase, a key enzyme involved in DNA damage response pathways . This suggests that it could interact with various proteins and enzymes, potentially influencing biochemical reactions .
Cellular Effects
Given its potential role in inhibiting ATR kinase, it could influence cell function by affecting DNA repair mechanisms . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential inhibitory effect on ATR kinase suggests that it may bind to this enzyme, thereby affecting its activity . This could lead to changes in gene expression and other downstream effects .
Properties
IUPAC Name |
2-(chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-6-2-3-7-8(4-6)17-12-10(7)11(16)14-9(5-13)15-12/h6-8H,2-5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSFLXFOASPUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)SC3=C2C(=O)NC(=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.